ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets due to the presence of the pyrazole ring . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to be involved in various biochemical reactions , but the specific pathways affected by this compound are yet to be elucidated.
Result of Action
As a biochemical reagent, it is used in life science research, and its specific effects at the molecular and cellular level are subjects of ongoing investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to store the compound at 2-8°C and protect it from light . These conditions help maintain the stability of the compound.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of 1-ethylpyrazole-3-carboxamide compounds, which are inhibitors of the hypoxia-inducible factor (HIF)-1 .
Cellular Effects
Its role in the synthesis of HIF-1 inhibitors suggests that it may influence cellular responses to hypoxia . HIF-1 regulates the expression of genes involved in critical aspects of cancer biology, including angiogenesis, cell survival, glucose metabolism, and invasion .
Molecular Mechanism
It is used in the synthesis of HIF-1 inhibitors, suggesting that it may interact with this transcription factor or its downstream targets .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate in laboratory settings. It is recommended to store this compound in a dark place, sealed in dry conditions, and under -20°C for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate typically involves the condensation of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization and subsequent functionalization . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, with the addition of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound finds applications in the synthesis of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Similar in structure but lacks the amino and ethyl groups.
Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate: Contains a phenyl group instead of an ethyl group.
Uniqueness
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-amino-1-ethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-11-5-6(9)7(10-11)8(12)13-4-2/h5H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKFTFRNYGOITH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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